5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the reaction of a pyrrolo[3,2-b]pyridine derivative with an isopropylating agent and subsequent carboxylation. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, which is reacted with an R-substituted aldehyde at 50°C to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and migration. This inhibition occurs through the disruption of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: A similar compound with a different substitution pattern.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 5-position and carboxylic acid group at the 3-position contribute to its potent inhibitory activity against FGFRs, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)8-3-4-9-10(13-8)7(5-12-9)11(14)15/h3-6,12H,1-2H3,(H,14,15) |
InChI Key |
HFZXOXPCZVFVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)NC=C2C(=O)O |
Origin of Product |
United States |
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